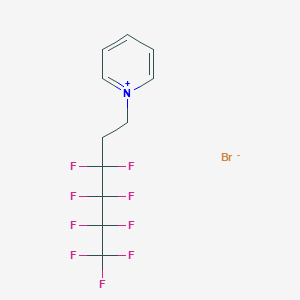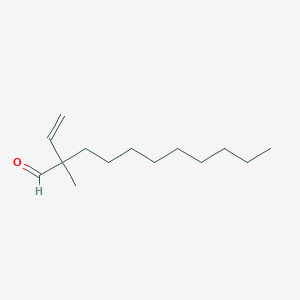
Undecanal, 2-ethenyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecanal, 2-ethenyl-2-methyl-, also known as 2-Methylundecanal, is an organic compound with the molecular formula C12H24O. It is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is naturally found in kumquat peel oil and has a distinctive herbaceous, orange, and ambergris-like odor .
准备方法
Synthetic Routes and Reaction Conditions
The first synthesis of 2-Methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetateThe glycidate then undergoes saponification followed by decarboxylation .
Another industrial synthesis method begins with the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to give 2-Methylundecanal. The resulting solution is over 50% 2-methyleneundecanal, which is then separated from by-products using fractional distillation .
Industrial Production Methods
In industrial settings, the required undecanal in the first step is generated from 1-decene by hydroformylation. This process involves the reaction of 1-decene with hydrogen and carbon monoxide to produce undecanal .
化学反应分析
Types of Reactions
2-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
科学研究应用
2-Methylundecanal is used in various scientific research applications, including:
Chemistry: It is used as a fragrance component in soaps, detergents, and perfumes due to its pleasant odor.
Biology: It is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organic compounds and as a flavoring agent in food products.
作用机制
The mechanism of action of 2-Methylundecanal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a signal transduction pathway that leads to the perception of its distinctive smell .
相似化合物的比较
Similar Compounds
- Hexyl cinnamaldehyde
- Isobutyraldehyde
- Lilial
Comparison
2-Methylundecanal is unique due to its distinctive odor profile, which includes herbaceous, orange, and ambergris-like notes. At high dilution, it has a flavor similar to honey and nuts . This makes it particularly valuable in the fragrance and flavor industries compared to other similar compounds.
属性
CAS 编号 |
185745-88-4 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC 名称 |
2-ethenyl-2-methylundecanal |
InChI |
InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-14(3,5-2)13-15/h5,13H,2,4,6-12H2,1,3H3 |
InChI 键 |
QBRGSOQSKBQMQP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)(C=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


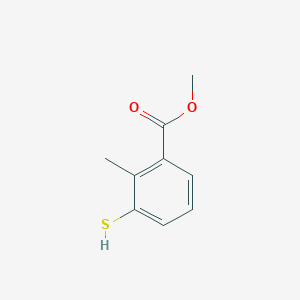
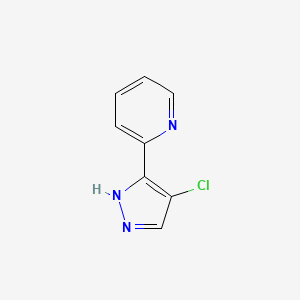
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
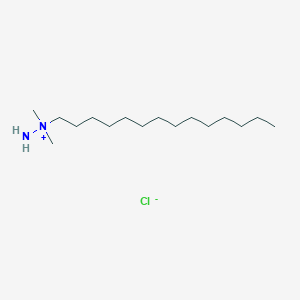
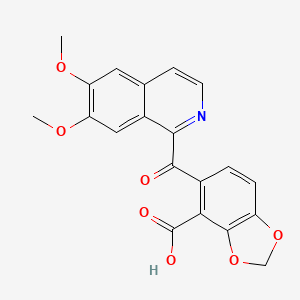
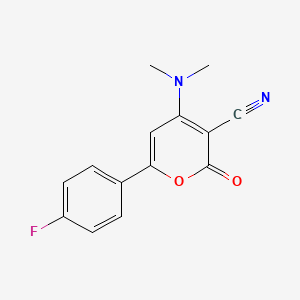
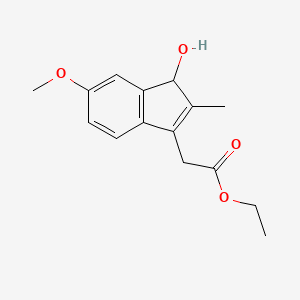
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
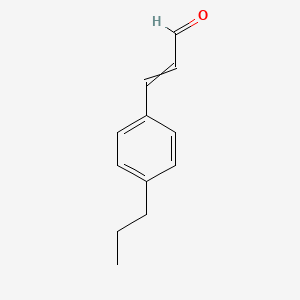
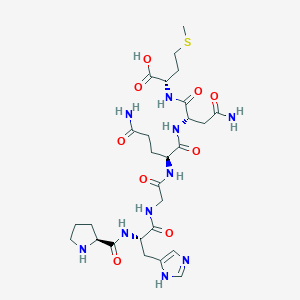
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
